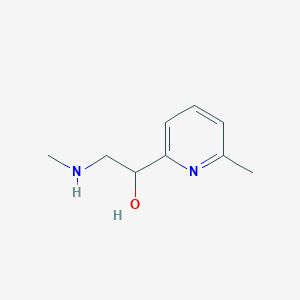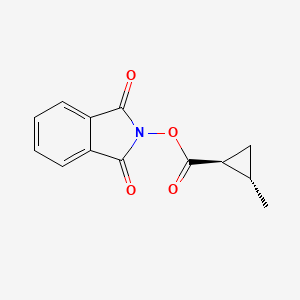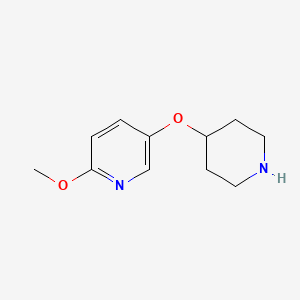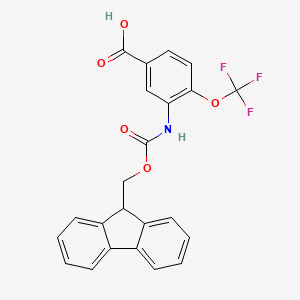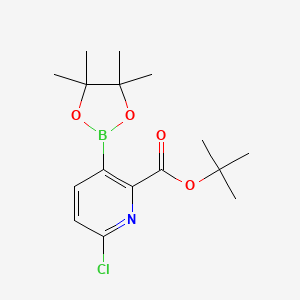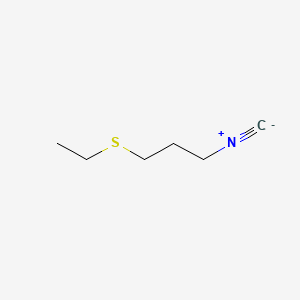
1-(Ethylsulfanyl)-3-isocyanopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethylsulfanyl)-3-isocyanopropane is an organic compound characterized by the presence of an ethylsulfanyl group and an isocyanopropane moiety
Méthodes De Préparation
The synthesis of 1-(Ethylsulfanyl)-3-isocyanopropane typically involves the reaction of ethyl mercaptan with 3-isocyanopropyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1-(Ethylsulfanyl)-3-isocyanopropane undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The isocyanopropane moiety can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyanate group can be replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include mild temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts to enhance reaction rates. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives.
Applications De Recherche Scientifique
1-(Ethylsulfanyl)-3-isocyanopropane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique functional groups make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to modify proteins and enzymes through covalent bonding makes it a valuable tool in drug design.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 1-(Ethylsulfanyl)-3-isocyanopropane involves its interaction with molecular targets through covalent bonding. The isocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of stable adducts. This covalent modification can alter the activity of the target molecules, resulting in various biological effects. The ethylsulfanyl group can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
1-(Ethylsulfanyl)-3-isocyanopropane can be compared with other similar compounds, such as:
1-(Methylsulfanyl)-3-isocyanopropane: Similar structure but with a methyl group instead of an ethyl group. This compound may exhibit different reactivity and biological activity due to the smaller size of the methyl group.
1-(Ethylsulfanyl)-2-isocyanopropane: The position of the isocyanate group is different, which can affect the compound’s reactivity and interactions with biological targets.
1-(Ethylsulfanyl)-3-isocyanobutane: Similar structure with an additional carbon in the backbone. This compound may have different physical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H11NS |
|---|---|
Poids moléculaire |
129.23 g/mol |
Nom IUPAC |
1-ethylsulfanyl-3-isocyanopropane |
InChI |
InChI=1S/C6H11NS/c1-3-8-6-4-5-7-2/h3-6H2,1H3 |
Clé InChI |
SCFIJGATBQDJLQ-UHFFFAOYSA-N |
SMILES canonique |
CCSCCC[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


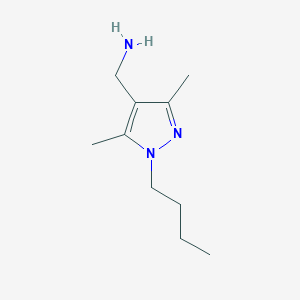
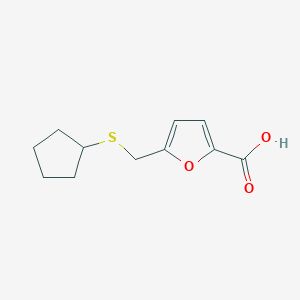
![Hexahydro-2h-furo[3,2-b]pyrrole](/img/structure/B13573154.png)
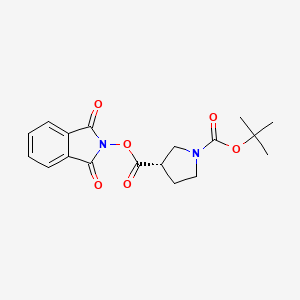

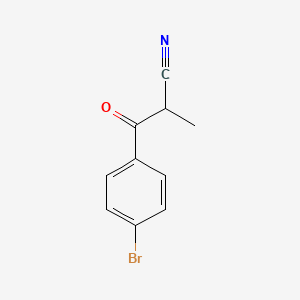
![{[4-(Difluoromethoxy)phenyl]methyl}hydrazine](/img/structure/B13573176.png)
